Decyl sulfate
Description
Overview of Anionic Surfactants and the Alkyl Sulfate (B86663) Class
Anionic surfactants are a major class of surface-active agents that are characterized by a negatively charged hydrophilic head group. rsc.orgsanyo-chemical-solutions.com In aqueous solutions, these compounds dissociate to form an amphiphilic anion and a cation, which is typically an alkali metal or ammonium (B1175870) ion. firp-ula.org This class of surfactants is the most commonly used, accounting for a significant portion of worldwide production. firp-ula.org They are valued for their excellent emulsifying, dispersing, and foaming properties. sanyo-chemical-solutions.comchemicalbook.com
Within the anionic surfactant category, alkyl sulfates represent one of the most historically significant and widely utilized groups. njchm.comresearchgate.net These compounds are sulfuric acid esters, and their general formula is R-OSO₃⁻M⁺, where R is an alkyl group and M⁺ is a cation like sodium (Na⁺) or ammonium (NH₄⁺). njchm.comontosight.ai Fatty alcohol sulfates (FAS), derived from the sulfation of fatty alcohols, were among the earliest synthetic detergents developed as an alternative to traditional soaps. njchm.com
The defining characteristic of alkyl sulfates, including decyl sulfate, is their amphiphilic nature. rsc.orgontosight.ai This duality means each molecule consists of two distinct parts with opposing affinities for water:
A hydrophobic (lipophilic) tail : This portion is typically a long hydrocarbon chain, such as the 10-carbon alkyl chain in this compound (CH₃(CH₂)₉-). rsc.orgontosight.ai This "water-fearing" tail is nonpolar and readily interacts with oils, greases, and other nonpolar substances.
A hydrophilic head : This "water-loving" part is a polar group, which for alkyl sulfates is the sulfate ester group (-OSO₃⁻). rsc.orgatamanchemicals.com This headgroup is negatively charged and has a strong affinity for polar solvents like water.
This molecular structure allows alkyl sulfates to be soluble in both water and organic solvents. rsc.org In aqueous environments, these molecules orient themselves at interfaces, such as the boundary between water and air or water and oil, reducing the surface tension between the two phases. ontosight.aiontosight.ai Above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles, with their hydrophobic tails pointing inward and their hydrophilic heads facing the surrounding water. ontosight.aiacs.org This micelle formation is crucial for their detergent and solubilizing capabilities. ontosight.ai
The specific properties of an alkyl sulfate, such as its solubility and foaming ability, are influenced by the length of the alkyl chain. ontosight.ai this compound, with its 10-carbon tail, is a member of this class, often found as Sodium this compound. ontosight.aichemicalbook.com
Table 1: Chemical Properties of Sodium this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₂₁NaO₄S ontosight.ai |
| Appearance | White to off-white solid/powder ontosight.aichemicalbook.com |
| Solubility | Highly soluble in water; poorly soluble in organic solvents ontosight.aichemicalbook.comsolubilityofthings.com |
This table contains data synthesized from multiple sources. ontosight.aichemicalbook.comsolubilityofthings.com
Alkyl sulfate derivatives are workhorses of the chemical industry due to their effectiveness, versatility, and relatively low cost. acs.org Their ability to reduce surface tension, emulsify oils, and create foam makes them essential components in a vast range of products and processes. chemicalbook.comontosight.ai Anionic surfactants as a whole account for about 50% of the world's surfactant production. firp-ula.org
The applications of alkyl sulfates are extensive and span multiple sectors:
Household Products : They are fundamental ingredients in laundry detergents, hand dishwashing liquids, hard surface cleaners, and carpet cleaners for removing dirt and stains. njchm.comontosight.aiatamanchemicals.com
Personal Care Products : Due to their cleansing and lathering properties, they are widely used in shampoos, body washes, soaps, toothpastes, and bubble bath formulations. ontosight.aiontosight.aiontosight.aiatamanchemicals.com
Industrial Processes : Their roles in industry include use as emulsifiers in emulsion polymerization, wetting agents in textile and paper processing, and components in industrial cleaning formulations. ontosight.aiatamanchemicals.compcc.eu
Pharmaceuticals and Biotechnology : In pharmaceutical formulations, they can act as solubilizing agents to improve the dissolution of poorly soluble drugs. ontosight.aiontosight.ai In biochemistry, compounds like Sodium Dothis compound (SDS) are indispensable for protein denaturation in SDS-PAGE electrophoresis and for cell lysis during DNA extraction. ontosight.aiatamanchemicals.comrroij.com
Table 2: Selected Applications of Alkyl Sulfate Derivatives
| Industry | Application Area |
|---|---|
| Personal Care & Cosmetics | Shampoos, Soaps, Toothpastes, Facial Cleansers ontosight.aiatamanchemicals.com |
| Household | Laundry Detergents, Surface Cleaners, Dishwashing Liquids ontosight.aiatamanchemicals.com |
| Industrial | Emulsion Polymerization, Textile & Paper Processing, Metalworking ontosight.aiatamanchemicals.compcc.eu |
| Pharmaceuticals | Excipients, Solubilizing Agents ontosight.ai |
This table contains data synthesized from multiple sources. ontosight.aiontosight.aiatamanchemicals.comontosight.aiatamanchemicals.compcc.eurroij.com
Historical Context and Evolution of this compound Research
The development of alkyl sulfates is rooted in the early 20th century's search for cleaning agents that would perform better than traditional soaps, particularly in hard water. Fatty alcohol sulfates were among the first commercially successful synthetic detergents. njchm.com Following World War II, the petrochemical industry provided cheap raw materials for new types of surfactants, such as alkylbenzene sulfonates (ABS). firp-ula.org However, the initial ABS products were based on branched alkyl chains, which proved to be poorly biodegradable and led to environmental problems like persistent foam in rivers. firp-ula.orguni-regensburg.de
This environmental concern triggered a significant shift in the detergent industry around 1965, with laws passed to restrict non-biodegradable surfactants. firp-ula.org Manufacturers moved to produce linear alkylbenzene sulfonates (LAS) and placed a greater emphasis on linear chain fatty alcohol derivatives, such as linear alkyl sulfates, which are more readily biodegradable. firp-ula.orguni-regensburg.de This shift would have spurred greater interest in specific linear alkyl sulfates like this compound.
While much of the historical research focuses on its longer-chain counterpart, Sodium Dothis compound (SDS), the timeline for its scientific establishment provides context. The U.S. National Library of Medicine's MeSH (Medical Subject Headings) database introduced "Sodium Dothis compound" as an entry term in 1972, indicating a rise in its importance within the biochemical and medical research communities. nih.gov Research into the fundamental properties of alkyl sulfates, including their interaction with other substances and their behavior in solution, intensified during this period. Early studies focused on understanding micelle formation and the effects of chain length on surfactant properties. acs.org The evolution of research on this compound can be seen as part of this broader scientific exploration of the entire alkyl sulfate class, driven by both industrial application and fundamental scientific curiosity.
Contemporary Research Paradigms and Future Outlook for this compound
Modern research on this compound and its related alkyl sulfates is multifaceted, exploring both fundamental properties and novel applications. A significant area of study involves the self-assembly of these surfactants at interfaces and in solution. acs.org Researchers use techniques like molecular dynamics simulations to investigate how factors such as temperature and the presence of electrolytes influence the formation and structure of micelles and adsorbed layers on surfaces. acs.orgaip.orgtechscience.com Understanding these mechanisms at a molecular level is crucial for optimizing formulations in various applications, from detergents to advanced materials. aip.org
In biotechnology and biochemistry, alkyl sulfates continue to be vital tools. rroij.com While Sodium Dothis compound (SDS) is the most prominent, the principles of its interaction with proteins and cell membranes are applicable across the class. atamanchemicals.com Current research explores the use of these surfactants in areas like enhanced oil recovery, where they are used in Alkali-Surfactant-Polymer (ASP) flooding to reduce interfacial tension and mobilize trapped oil. researchgate.net
The future outlook for alkyl sulfates like this compound is shaped by several key trends:
Sustainability : There is a strong industry push towards developing surfactants from renewable, bio-based sources to replace traditional petrochemical feedstocks. statsndata.orggithub.com
Performance Enhancement : Innovations focus on creating surfactant formulations with improved properties, such as greater tolerance to hard water and electrolytes, or specialized performance in extreme temperature or pH conditions. statsndata.orgresearchgate.net
Market Growth : The global market for related surfactants like Sodium Dothis compound and Sodium Dodecyl Ether Sulfate is projected to continue growing, driven by rising demand for personal care, hygiene, and cleaning products, particularly in developing economies. github.comtaiwannews.com.twmade-in-china.com This suggests a positive outlook for the broader alkyl sulfate market.
Ongoing research aims to refine synthesis processes and develop novel formulations that meet both performance demands and increasingly stringent environmental regulations. statsndata.orgmade-in-china.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H21O4S- |
|---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
decyl sulfate |
InChI |
InChI=1S/C10H22O4S/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h2-10H2,1H3,(H,11,12,13)/p-1 |
InChI Key |
CSMFSDCPJHNZRY-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCOS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Industrial Production of Decyl Sulfate
Established Reaction Pathways for Decyl Sulfate (B86663) Synthesis
The core of decyl sulfate synthesis involves creating a sulfate ester from n-decanol and then converting it into a stable salt.
Sulfation of n-Decanol: Reaction Kinetics and Mechanisms
The sulfation of n-decanol is a highly exothermic and rapid chemical reaction. utp.edu.myscispace.comgoogle.com The mechanism involves an electrophilic attack by a potent sulfating agent, such as sulfur trioxide (SO₃), on the oxygen atom of the alcohol's hydroxyl group. chemithon.com This forms a carbon-oxygen-sulfur bond, resulting in decyl hydrogen sulfate, an unstable acidic intermediate. chemithon.com Unless this intermediate is promptly neutralized, it can readily hydrolyze back to n-decanol and sulfuric acid. chemithon.com
The reaction kinetics are fast, with sulfation being completed in some industrial processes in under a minute to a few minutes. google.comballestra.com The high heat of reaction (ΔH ≈ -150 kJ/mol for alcohol sulfation) necessitates highly efficient heat removal to prevent charring, discoloration, and the formation of unwanted by-products. utp.edu.myresearchgate.net While specific kinetic models for n-decanol are not widely published, similar esterification reactions are often treated with second-order kinetic models. The reaction rate is significantly influenced by temperature, reactant concentrations, and the specific catalyst or sulfating agent used. utp.edu.my
Role of Sulfating Agents: Sulfur Trioxide, Chlorosulfuric Acid, and Sulfuric Acid
Several agents can be used to sulfate n-decanol, each with distinct advantages and disadvantages related to reactivity, cost, and by-product formation. chemithon.com
Sulfur Trioxide (SO₃) : This is the most common agent for large-scale, continuous production. scispace.comchemithon.com It is highly reactive and the reaction is stoichiometric, producing no inorganic salt by-products, which simplifies purification. scispace.com To control its high reactivity and the exothermic nature of the reaction, the SO₃ gas is typically diluted with dry air or nitrogen. scispace.comgoogle.com This method is favored for its low reagent cost and high-quality product output. chemithon.com
Chlorosulfuric Acid (ClSO₃H) : This agent is also highly effective and can be used in both batch and continuous processes. chemithon.com The reaction with n-decanol produces decyl hydrogen sulfate and hydrogen chloride (HCl) gas as a by-product. chemithon.com The need to handle and dispose of the corrosive HCl gas is a significant drawback. chemithon.com
Sulfuric Acid (H₂SO₄) : While it can be used for sulfation, concentrated sulfuric acid is generally a weaker sulfating agent for alcohols compared to SO₃ or chlorosulfuric acid. The reaction is an equilibrium process that requires the removal of water to drive it to completion, making it less efficient for producing high-purity alkyl sulfates. Oleum (B3057394) (H₂SO₄·SO₃), which is sulfuric acid containing excess SO₃, is a more potent alternative and is used in some processes, though it results in a higher content of sodium sulfate in the final product. chemithon.commpob.gov.my
| Sulfating Agent | Primary By-product | Typical Process | Key Characteristics |
|---|---|---|---|
| Sulfur Trioxide (SO₃) | None (in theory) | Continuous (Falling Film Reactor) | Highly reactive, low cost, high purity product, requires dilution. scispace.comchemithon.com |
| Chlorosulfuric Acid (ClSO₃H) | Hydrogen Chloride (HCl) | Batch or Continuous | Highly reactive, generates corrosive HCl gas by-product. chemithon.com |
| Sulfuric Acid (H₂SO₄) / Oleum | Water / Sulfuric Acid | Batch | Reversible reaction, higher inorganic salt content in final product. chemithon.commpob.gov.my |
Neutralization and Salt Formation Processes for this compound Production
Following the sulfation step, the unstable decyl hydrogen sulfate intermediate is immediately neutralized to form a stable salt. chemithon.com The most common resulting product is sodium this compound, which is achieved by neutralization with sodium hydroxide (B78521) (NaOH). scribd.com
The neutralization process is also exothermic and must be carefully controlled to prevent hydrolysis of the alkyl sulfate. The crude acidic product from the sulfation reactor is typically added to a solution of the base. Other alkaline agents like sodium carbonate can also be used. scribd.com By using different bases, other salts can be produced, such as ammonium (B1175870) this compound, if neutralized with ammonium hydroxide.
Process Engineering and Scale-Up in this compound Manufacturing
The industrial production of this compound has evolved from simple batch processes to highly efficient continuous operations designed for large-scale, consistent output.
Comparison of Batch and Continuous Synthesis Approaches
Both batch and continuous processes are used in the surfactant industry, with the choice depending on production scale, product variety, and capital investment. chemithon.comgoogle.com
Batch Process : In a typical batch operation, a pre-measured quantity of n-decanol is charged into a stirred reactor. google.com The sulfating agent (e.g., chlorosulfuric acid or oleum) is then added gradually while cooling the reactor to manage the temperature. chemithon.comgoogle.com Once the reaction is complete, the entire batch is transferred to another vessel for neutralization. Batch processes are flexible and suitable for smaller production volumes or specialty products, but can be less efficient and have higher labor costs per unit of product. scispace.comchemithon.com
Continuous Process : For large-scale production, continuous sulfation is the industry standard, most often employing a multi-tube falling film reactor. ballestra.comresearchgate.netnjweixian.comgoogle.com In this setup, liquid n-decanol is precisely distributed to form a thin film on the inside walls of cooled reactor tubes. mpob.gov.my A diluted stream of gaseous sulfur trioxide flows co-currently with the liquid film. mpob.gov.my This configuration provides a very high surface area-to-volume ratio, allowing for excellent heat transfer and precise temperature control, which is critical for obtaining a high-quality product with minimal by-products. ballestra.comresearchgate.net The residence time in the reactor is very short, often less than a minute. ballestra.com The product continuously exits the reactor and flows directly to a continuous neutralization unit. Continuous processes offer high throughput, consistent product quality, and lower operational costs for large volumes. scispace.com
Industrial Purification and Formulation Strategies for this compound Products
After neutralization, the crude this compound product contains impurities that must be removed to meet commercial specifications. The primary impurities are unreacted n-decanol and inorganic salts like sodium sulfate (from side reactions or the use of oleum).
Green Chemistry Principles in this compound Production
The industrial synthesis of this compound, like other alkyl sulfates, is increasingly being viewed through the lens of green chemistry. This approach aims to minimize environmental impact by focusing on sustainable resources, reducing waste, and employing safer chemical processes. Key areas of development include the use of renewable feedstocks, the minimization or elimination of hazardous solvents, and the effective treatment and valorization of waste streams.
The traditional production of this compound relies on decyl alcohol (or decanol), which can be derived from either petrochemical or oleochemical sources. The push for sustainability has heavily favored oleochemical pathways, which utilize renewable feedstocks. doi.orgnih.gov
Sustainable Feedstocks: Fats and oils from plant-based sources like palm and coconut oil are primary renewable feedstocks for producing detergent alcohols, including decyl alcohol. nih.govwikipedia.org These natural triglycerides are processed to yield fatty acids or fatty acid methyl esters, which are then hydrogenated to produce the corresponding fatty alcohols. nih.gov This oleochemical approach is considered more sustainable and biocompatible compared to petroleum-based routes. nih.gov Another emerging area is the use of non-edible resources, such as Cashew Nut Shell Liquid (CNSL), to develop eco-friendly surfactants, which avoids competition with the food supply chain. researchgate.net Furthermore, research into bio-based building blocks, such as furan (B31954) derivatives from biomass, presents innovative pathways to create new classes of sustainable surfactants. acs.org For instance, furan surfactants derived from furoic acid and fatty alcohols, including decyl alcohol, have shown promise as green alternatives to traditional sulfonated surfactants. acs.org
Solvent Minimization and Alternative Synthesis Routes: A significant focus of green synthesis is the reduction or elimination of volatile and hazardous organic solvents.
Solvent-Free Synthesis: Mechanochemistry, using techniques like ball milling, has been successfully employed for the solvent-free synthesis of lead dothis compound. rsc.orgresearchgate.net This method is noted for its high efficiency, short reaction times, and the absence of bulk solvents, making it an inherently green process. researchgate.netrsc.org Such solvent-free approaches hold significant value for sustainable chemical synthesis and are applicable to other metal alkyl sulfates. researchgate.net
Sulfur Trioxide (SO3) Sulfation: The use of sulfur trioxide (SO₃) for sulfation, as opposed to older methods involving oleum or chlorosulfuric acid, is a key green engineering advancement. scispace.comnih.gov This process is significantly faster, reducing reaction times from hours to minutes, and crucially, it avoids the production of large quantities of spent acid that require disposal. scispace.com The reaction is typically carried out in thin-film reactors where liquid decyl alcohol reacts with a diluted stream of gaseous SO₃, a method that improves product quality and economy. scispace.comgoogle.com
Aqueous Medium: While this compound itself has limited solubility, the principles of using water as a reaction medium, often with the help of micellar catalysis, have been demonstrated for related compounds. For example, sodium dothis compound (SDS) has been used as a catalyst in water to facilitate organic syntheses at room temperature, highlighting the potential of aqueous systems to replace traditional organic solvents. tandfonline.comresearchgate.net
Catalyst Optimization: Research on new bio-based surfactants, such as sulfonated alkyl furoates, emphasizes the importance of minimizing catalyst content. High concentrations of catalysts like sulfuric acid can lead to higher salt content in the final product and cause equipment corrosion, making catalyst reduction a key parameter for process optimization and scaling. acs.org
| Green Synthesis Approach | Key Principle | Feedstock/Reagent Example | Advantages | Reference |
|---|---|---|---|---|
| Oleochemical Route | Renewable Feedstock | Palm Oil, Coconut Oil, Canola Oil | Reduces reliance on fossil fuels, often more biodegradable. | nih.govenergy.gov |
| Bio-based Building Blocks | Renewable Feedstock | Furoic Acid + Decyl Alcohol | Creates novel surfactants from biomass with potentially superior properties. | acs.org |
| Mechanochemistry | Solvent-Free Synthesis | Solid-state reaction via ball milling | Eliminates bulk organic solvents, short reaction times, high efficiency. | rsc.orgresearchgate.net |
| Gaseous SO₃ Sulfation | Waste Reduction | Decyl Alcohol + Sulfur Trioxide Gas | Avoids spent acid disposal, faster reaction, more direct process. | scispace.comgoogle.com |
The manufacturing of this compound and its use in various products generate waste streams and by-products that require management according to green chemistry principles. This involves treating wastewater to remove the surfactant and valorizing by-products to create a more circular economy.
Waste Stream Treatment: Wastewater from mineral processing or industrial cleaning can contain significant amounts of alkyl sulfates like sodium this compound. google.com Failure to treat these streams can deteriorate water quality. google.com Several methods are employed for their removal:
Peroxi-Electrocoagulation: This electrochemical process has been shown to effectively remove sodium dothis compound from synthetic wastewater. researchgate.net The method uses iron electrodes and hydrogen peroxide to degrade the surfactant, achieving high removal efficiency under optimized conditions of pH and current density. researchgate.net
Micro-bubble Flotation: A patented method for treating mineral processing wastewater involves adding Fe²⁺ ions to form a complex with sodium dothis compound. google.com This complex is then removed as foam via aeration in a micro-bubble flotation column. The collected foam can be recycled back into the flotation operation, reducing both water contamination and the need for fresh reagents. google.com
Biological Treatment: Activated sludge processes are commonly used to treat wastewater containing surfactants. The biological oxygen demand (BOD) caused by organic materials like this compound can be significantly reduced through such treatments, which use microorganisms to break down the compounds. nih.govalarcorp.com
| Treatment Method | Mechanism | Reported Removal Efficiency (for SDS) | Key Feature | Reference |
|---|---|---|---|---|
| Peroxi-Electrocoagulation | Electrochemical oxidation | 81.6% (for 60 mg/L initial concentration) | Effective at degrading surfactant molecules. | researchgate.net |
| Micro-bubble Flotation with Fe²⁺ | Complexation and flotation | >85% | Allows for the recovery and reuse of the surfactant. | google.com |
| Activated Sludge | Biodegradation | 80-100% (DOC elimination for lauryl sulfate) | Utilizes microorganisms for natural decomposition. | nih.gov |
By-product Valorization: The synthesis of sodium this compound via sulfation and neutralization often produces sodium sulfate (Na₂SO₄) as a major by-product. worley.com Instead of being treated as waste, this by-product can be valorized.
Conversion to Valuable Reagents: A process known as "salt splitting" can convert sodium sulfate into sulfuric acid and sodium hydroxide, both of which are valuable reagents that can be fed back into the manufacturing process. While energy-intensive, this creates a circular system where the by-product is indefinitely reusable. worley.com
Production of Fertilizers: Sodium sulfate waste streams can be used to produce potassium sulfate or ammonium sulfate, which are valuable water-soluble fertilizers. worley.com This provides an economically attractive alternative to disposal.
Valorization of Agri-Food Residues: The feedstocks themselves can be part of a broader valorization strategy. For example, after extracting oils from seeds or nuts, the remaining lignocellulosic residues (like peanut shells) can be converted into biochar, which can be further modified with surfactants like SDS to create effective adsorbents for environmental remediation. mdpi.commdpi.com This integrated approach maximizes the value derived from the initial biomass. mdpi.com
Physicochemical Principles of Decyl Sulfate in Solution and at Interfaces
Micellization Thermodynamics and Kinetics of Decyl Sulfate (B86663) in Aqueous Systems
The formation of micelles by decyl sulfate in water is a spontaneous process driven by the hydrophobic effect. This section explores the thermodynamic and kinetic aspects of this self-assembly phenomenon.
The critical micelle concentration (CMC) is a key parameter that defines the concentration at which surfactant monomers begin to aggregate into micelles. wikipedia.org Below the CMC, this compound exists predominantly as individual molecules, while above this concentration, any added surfactant will preferentially form micelles. wikipedia.org The CMC can be determined by monitoring changes in various physicochemical properties of the surfactant solution as a function of concentration, such as surface tension, conductivity, and light scattering. jetir.org
Several factors significantly influence the CMC of this compound:
Temperature: The effect of temperature on the CMC of alkyl sulfates is not linear. Typically, the CMC decreases as the temperature rises from a low value, reaches a minimum around 25-30°C, and then gradually increases at higher temperatures. researchgate.net This behavior results from the interplay between two opposing effects: the decreased hydration of the hydrophobic group which favors micellization, and the disruption of structured water around the hydrocarbon tail which disfavors it. researchgate.net
Electrolytes: The addition of electrolytes, such as inorganic salts, to an aqueous solution of this compound generally leads to a decrease in its CMC. researchgate.netmdpi.com The added ions reduce the electrostatic repulsion between the negatively charged sulfate headgroups of the surfactant molecules, thereby promoting their aggregation at lower concentrations. mdpi.com The magnitude of this effect depends on the nature and concentration of the electrolyte. researchgate.net For instance, the CMC of dothis compound surfactants increases in the order of Cs+ < Na+ < Li+. mdpi.com
Cosolvents: The presence of organic cosolvents, like alcohols, can either increase or decrease the CMC of this compound depending on the cosolvent's nature and concentration. Short-chain alcohols such as methanol (B129727) and ethanol (B145695) tend to increase the CMC by making the bulk solvent more favorable for the hydrophobic tails. mdpi.com Conversely, longer-chain alcohols can incorporate into the micelles, acting as cosurfactants and potentially lowering the CMC. jetir.org For example, with the addition of propanol-1 to a sodium this compound solution, the CMC initially decreases and then increases after reaching a minimum. jetir.org
Table 1: Influence of Various Factors on the Critical Micelle Concentration (CMC) of this compound
| Factor | Influence on CMC | Underlying Reason |
|---|---|---|
| Temperature | Initially decreases, then increases | Interplay between hydrophobic and hydration effects. researchgate.net |
| Electrolytes | Generally decreases | Reduction of electrostatic repulsion between headgroups. mdpi.com |
| Cosolvents (Short-chain alcohols) | Generally increases | Increased solvency of the bulk phase for hydrophobic tails. mdpi.com |
| Cosolvents (Longer-chain alcohols) | Can decrease | Incorporation into micelles as cosurfactants. jetir.org |
The aggregation number (N) refers to the average number of surfactant molecules that constitute a single micelle. jh.edu This number is not fixed and depends on factors such as temperature, electrolyte concentration, and the presence of cosolvents. jh.edu For sodium dothis compound (SDS), a close relative of this compound, the aggregation number has been observed to increase with increasing surfactant concentration, suggesting micellar growth. researchgate.net The addition of a cationic surfactant like dodecyltrimethylammonium (B156365) bromide (DTAB) to an SDS solution can lead to a significant increase in the aggregation number of the resulting mixed micelles. leidenuniv.nl
The morphology of this compound aggregates is primarily spherical in dilute solutions. However, changes in solution conditions can lead to transitions to other shapes, such as rod-like or lamellar structures. The critical packing parameter, which relates the volume of the hydrophobic tail, the area of the headgroup, and the length of the tail, is a useful concept for predicting micellar shape. cdnsciencepub.com Molecular dynamics simulations have shown that at lower temperatures, sodium dothis compound can form crystalline aggregates, while at higher temperatures, more fluid and dynamic micellar structures are predominant. princeton.edu
The process of micellization can be described by several key thermodynamic parameters: the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization.
Standard Free Energy of Micellization (ΔG°m): The negative value of ΔG°m for this compound micellization indicates that the process is spontaneous. jetir.orgresearchgate.net This parameter can be calculated from the CMC value and is influenced by factors that affect the CMC.
Standard Enthalpy of Micellization (ΔH°m): The enthalpy change associated with micelle formation is typically small and can be either exothermic or endothermic, depending on the temperature. jetir.orgnih.gov It can be determined from the temperature dependence of the CMC. nih.gov A negative enthalpy value suggests that the micellization process is exothermic. jetir.org
Studies on sodium this compound have shown that the driving force for micellization is entropic, as indicated by a greater entropy value compared to enthalpy. jetir.org The negative values for both enthalpy and Gibbs free energy suggest that the micellization is a feasible and exothermic process. jetir.org
Table 2: Thermodynamic Parameters of Micellization for this compound
| Thermodynamic Parameter | Sign/Value | Implication |
|---|---|---|
| ΔG°m (Standard Free Energy) | Negative | Spontaneous process. jetir.orgresearchgate.net |
| ΔH°m (Standard Enthalpy) | Small, can be negative | Can be exothermic. jetir.orgnih.gov |
| ΔS°m (Standard Entropy) | Positive | Entropically driven process due to the hydrophobic effect. jetir.org |
Interfacial Adsorption and Surface Activity of this compound
The surface activity of this compound arises from its tendency to adsorb at interfaces, such as the air-water or oil-water interface, which leads to a reduction in the interfacial tension.
This compound molecules, when added to water, preferentially migrate to the surface, orienting their hydrophobic tails away from the water and their hydrophilic headgroups towards the water. This adsorption process disrupts the cohesive energy at the surface, resulting in a significant reduction in surface tension. wikipedia.org The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant. wikipedia.org
The relationship between the concentration of the surfactant in the bulk solution and the amount adsorbed at the interface is described by adsorption isotherms. Various models, such as the Frumkin and van der Waals isotherms, can be used to fit experimental surface tension data to determine adsorption parameters. acs.orgnsf.gov These models can provide information about the maximum surface excess concentration (Γmax), which is the maximum amount of surfactant that can be packed into the interface, and the area occupied by each surfactant molecule. nih.gov The addition of electrolytes enhances the surface adsorption of ionic surfactants like this compound by reducing the electrostatic repulsion between the headgroups, leading to a more densely packed interfacial layer and a greater reduction in surface tension. researchgate.net
Molecular dynamics simulations and experimental techniques have provided detailed insights into the structure and dynamics of adsorbed this compound layers. At the air-water interface, this compound forms a monolayer where the alkyl chains are generally tilted with respect to the surface normal. mdpi.com The structure of the interfacial water is significantly perturbed by the presence of the surfactant headgroups. nih.gov
At high surface concentrations, the adsorbed surfactant molecules can exhibit significant ordering. aip.org The counterions (e.g., Na+) are located near the sulfate headgroups, forming an electrical double layer. aip.org The structure of this double layer is influenced by the type of counterion present. nih.gov The dynamics within the interfacial layer are complex, involving the constant exchange of surfactant molecules between the interface and the bulk solution. The presence of impurities, such as dodecanol (B89629) from the hydrolysis of dothis compound, can drastically affect the interfacial properties, including surface tension and rheology. nsf.gov Computer simulations have shown that at the oil-water interface, there can be a small degree of penetration of oil molecules into the surfactant monolayer, which can increase the thickness of the layer. royalsocietypublishing.org
Solubilization and Emulsification Mechanisms Mediated by this compound
This compound, an anionic surfactant with a 10-carbon alkyl chain, demonstrates significant interfacial activity, which governs its ability to act as both a solubilizing agent and an emulsifier. Its amphiphilic nature, consisting of a hydrophobic decyl tail and a hydrophilic sulfate headgroup, allows it to modify the properties of aqueous solutions and interfaces.
Above a specific concentration known as the critical micelle concentration (CMC), this compound monomers in an aqueous solution self-assemble into spherical aggregates called micelles. These micelles possess a hydrophobic core, formed by the aggregation of the decyl chains, and a hydrophilic shell composed of the negatively charged sulfate headgroups, which remain in contact with the surrounding water. This unique structure allows the micelle to serve as a microenvironment capable of dissolving non-polar compounds that are otherwise insoluble in water.
The primary mechanism of solubilization involves the partitioning of non-polar molecules from the aqueous phase into the hydrocarbon-like interior of the micelle. This process is driven by hydrophobic interactions, where the incompatibility of the non-polar solute with the structured hydrogen-bonding network of water provides the thermodynamic impetus for its sequestration within the micellar core. The location of the solubilized molecule, or "solubilizate," within the micelle depends on its polarity. Truly non-polar compounds, such as aliphatic and aromatic hydrocarbons, are primarily located in the micelle's central core.
The efficiency of solubilization is influenced by the surfactant's structure. For homologous series of sodium alkyl sulfates, the solubilization capacity for hydrophobic compounds generally increases with the length of the alkyl chain. nm.govuni-regensburg.de This is attributed to the larger volume of the hydrophobic core in micelles formed by longer-chain surfactants. nm.gov The micelle-water partition coefficient (K_m), which quantifies the distribution of a solute between the micellar and aqueous phases, is a key parameter in assessing solubilization power. Studies on various hydrophobic organic compounds have established correlations between K_m and the octanol-water partition coefficient (K_ow), indicating that the lipophilic character of the micellar core is a primary determinant of its solubilization capacity. nm.govnih.gov
Interactive Table: Micelle-Water Partition Coefficients for Non-polar Compounds in Sodium Alkyl Sulfate Solutions This table includes comparative data to illustrate the position of this compound within its homologous series. Data for this compound is inferred from studies on homologous series.
| Surfactant | Solute | Log K_m (Micelle-Water Partition Coefficient) | Reference |
| Sodium Dothis compound (C12) | Tetrachloroethylene | 4.04 | nih.gov |
| Sodium Dothis compound (C12) | Trichloroethylene | 3.51 | nih.gov |
| Sodium Dothis compound (C12) | Naphthalene | 4.09 (Calculated from MSR) | acs.org |
| Sodium Dothis compound (C12) | Pyrene | 4.88 (Calculated from MSR) | acs.org |
| Sodium Alkyl Sulfates | General Trend | Log K_m increases with alkyl chain length | nm.gov |
This compound is an effective emulsifying agent for oil-in-water (O/W) emulsions, where oil droplets are dispersed within a continuous aqueous phase. Its role in emulsion formation and stabilization is multifaceted, stemming from its ability to adsorb at the oil-water interface and alter the system's physicochemical properties.
The formation of an emulsion requires energy to create a large interfacial area between the two immiscible liquids, oil and water. This compound facilitates this process by significantly reducing the interfacial tension (IFT) between the oil and water phases. nsmsi.irrsc.org The surfactant molecules orient themselves at the interface, with their hydrophobic decyl tails penetrating the oil phase and their hydrophilic sulfate headgroups remaining in the aqueous phase. This adsorption creates a film that lowers the free energy required to form droplets, thereby promoting emulsification.
Once the emulsion is formed, this compound plays a crucial role in its kinetic stability, preventing the dispersed droplets from coalescing and leading to phase separation. The primary stabilization mechanisms are:
Electrostatic Repulsion : The sulfate headgroups of the adsorbed this compound molecules impart a negative charge to the surface of the oil droplets. This creates a repulsive electrostatic force between approaching droplets, forming an energy barrier that hinders their aggregation and coalescence. wiley-vch.deresearchgate.net
Steric Hindrance : The layer of surfactant molecules at the interface also provides a physical, or steric, barrier that prevents droplets from coming into close contact.
The stability of an emulsion is therefore dependent on the properties of this interfacial film. The concentration of the surfactant is a key factor; as the concentration of this compound increases, the interfacial coverage becomes more complete, leading to lower IFT and greater electrostatic repulsion, which generally results in smaller droplet sizes and enhanced long-term stability. sdlookchem.comacs.org However, for single-chain anionic surfactants like this compound, the presence of electrolytes or co-surfactants (like long-chain alcohols) can significantly modify the interfacial properties and emulsion stability. rsc.org
Interactive Table: Interfacial and Emulsion Properties of Alkyl Sulfate Surfactants This table presents typical values for related surfactants to contextualize the behavior of this compound.
| Surfactant System | Property | Value | Oil Phase | Reference |
| Water / Decane | Interfacial Tension (IFT) | ~54 mN/m | Decane | nsmsi.ir |
| Water-SDS / Decane | Interfacial Tension (IFT) | 7.32 - 12.66 mN/m | Decane | nsmsi.ir |
| Water-SDS / Oil | Emulsion Stability | Stable O/W emulsions formed | Soybean Oil | actapol.net |
| Water-SDS / Oil | Droplet Coalescence | Prevented by electrostatic repulsion | General | researchgate.net |
| Water-SDS + Co-surfactant | Interfacial Tension (IFT) | Can achieve ultra-low values (<0.01 mN/m) | Heptane | rsc.org |
Advanced Applications of Decyl Sulfate in Industrial and Material Science Contexts
Decyl Sulfate (B86663) in Enhanced Oil Recovery (EOR) Technologies
Enhanced Oil Recovery (EOR) encompasses techniques aimed at increasing the amount of crude oil that can be extracted from a reservoir after primary and secondary recovery. Chemical EOR often involves injecting surfactants to alter the fluid and rock properties within the reservoir, thereby mobilizing trapped oil. Anionic surfactants like alkyl sulfates are key to this process due to their ability to reduce interfacial tension and alter rock wettability.
While extensive data exists for sodium dodecyl sulfate (SDS), specific research findings and data tables for this compound in EOR applications are not widely available. The following sections describe the general mechanisms by which short-chain alkyl sulfates like this compound are expected to function in EOR systems.
A primary mechanism for chemical EOR is the significant reduction of interfacial tension (IFT) between the trapped oil and the injection water. doe.gov High IFT is a major cause of oil entrapment in the porous media of reservoir rock due to capillary forces. Anionic surfactants, such as this compound, possess a hydrophilic sulfate head and a hydrophobic decyl tail. When introduced into the reservoir, these molecules accumulate at the oil-water interface. The hydrophobic tails penetrate the oil phase while the hydrophilic heads remain in the aqueous phase, effectively reducing the IFT. Lowering the IFT to ultra-low values (typically <10⁻² mN/m) drastically reduces capillary forces, allowing the trapped oil ganglia to be mobilized and displaced by the flooding fluid. The effectiveness of this process depends on factors like surfactant concentration, salinity, temperature, and the specific composition of the crude oil.
The wettability of reservoir rock, which describes the preference of the rock surface to be in contact with either oil or water, is a critical factor in oil recovery. Many carbonate and some sandstone reservoirs are initially water-wet but can become oil-wet over geological time due to the adsorption of polar compounds from the crude oil. acs.orgnih.gov This oil-wet state hinders recovery as water struggles to displace oil from the rock surfaces.
Anionic surfactants can alter the wettability from an oil-wet or intermediate-wet state to a more water-wet condition. acs.orgnih.gov The this compound anion can adsorb onto the positively charged sites of the rock surface (particularly in carbonates) or interact with adsorbed oil components. This process displaces the adhered oil molecules and creates a hydrophilic layer on the rock surface, increasing its affinity for water. This shift to a more water-wet state improves the spontaneous imbibition of water into the rock matrix, which helps to expel the trapped oil.
Gas injection (e.g., CO₂, N₂, or natural gas) is a common EOR method, but its efficiency is often hampered by the low viscosity and density of the gas compared to oil and water. This leads to poor sweep efficiency due to viscous fingering (the gas bypassing oil in high-permeability zones) and gravity override (the gas rising to the top of the reservoir).
Injecting a surfactant solution along with the gas can generate foam within the porous media. ukm.myresearchgate.net Foam consists of gas bubbles separated by thin liquid films (lamellae) stabilized by the surfactant. ukm.my This dispersion dramatically increases the apparent viscosity of the gas phase and reduces its mobility. pcc.eu As a mobility control agent, the foam diverts the flow of gas from high-permeability "thief" zones to unswept, lower-permeability zones containing more oil, thereby improving the macroscopic sweep efficiency. researchgate.net The stability and effectiveness of the foam generated by surfactants like this compound depend on reservoir conditions, including temperature, pressure, brine salinity, and the presence of crude oil, which can often act as a defoaming agent. ukm.my
Role of this compound in Polymerization Processes
Sodium this compound is utilized as an emulsifier in emulsion polymerization processes. pcc.eu Derived from natural oleochemical feedstock, it serves as a stabilizer for a wide range of monomer systems, including acrylic, styrene-acrylic, vinyl acetate (B1210297), and ethylene-vinyl acetate (EVA). pcc.eu In this role, the this compound molecules surround the monomer droplets and the resulting polymer particles, preventing their agglomeration through electrostatic repulsion between the negatively charged sulfate head groups. pcc.eu This stabilization is crucial for maintaining the dispersion of the polymer particles throughout the reaction and in the final latex product. pcc.eu
While surfactants are primarily stabilizers, the initiator system is a separate component responsible for generating the free radicals that start the polymerization. mdpi.com Typically, a water-soluble initiator like potassium persulfate is used. mdpi.com The surfactant's role is to create the micelles where polymerization is initiated and to stabilize the growing polymer particles, rather than being a component of the initiator system itself. sigmaaldrich.com
In emulsion polymerization, the surfactant concentration plays a critical role in determining the final particle size and particle size distribution of the resulting polymer latex. Generally, increasing the concentration of an anionic surfactant like this compound leads to the formation of a larger number of micelles at the start of the process. With more nucleation sites available, the final polymer particles are typically smaller and more numerous.
Interactions with Cationic and Nonionic Polymers in Polymer Systems
The interaction between anionic surfactants like this compound and polymers is a subject of significant academic and industrial interest. These interactions are primarily governed by electrostatic and hydrophobic forces, leading to the formation of complex supramolecular structures. acs.orgresearchgate.net
With cationic polymers , which possess positively charged groups, the primary interaction with the negatively charged sulfate head of this compound is strong electrostatic attraction. researchgate.netnih.govmdpi.com This initial binding can neutralize the polymer's charge, leading to changes in its conformation. As more surfactant molecules bind, driven by the hydrophobic attraction between their alkyl chains, they can form micelle-like aggregates along the polymer chain. This process is often described by a critical aggregation concentration (CAC), which is the concentration at which the surfactant begins to form these aggregates on the polymer, a point typically lower than its own critical micelle concentration (CMC). The nature of these interactions can be influenced by factors such as electrolyte concentration; for instance, the presence of salts like sodium chloride can shield the electrostatic attractions and decrease the extent of surfactant association with the polymer. researchgate.net
The interaction with nonionic polymers , which lack a net charge, is more complex. While there is no strong initial electrostatic attraction, binding still occurs, primarily driven by hydrophobic interactions. acs.org It is generally accepted that when neutral polymers interact with anionic surfactants, the resulting complex resembles a beadlike structure, with segments of the polymer chain in direct contact with the micellar surface of the surfactant aggregates. acs.org Studies involving sodium dothis compound (SDS), a close homolog of this compound, and nonionic polymers like polyacrylamide (PAM) show that the surfactant can induce the extension of the polymer chain at the binding site. researchgate.net The presence of the polymer can also slightly lower the concentration at which the surfactant begins to aggregate. researchgate.net The binding of anionic surfactants to nonionic polymers can be influenced by the polymer's specific chemical structure, such as the presence of different functional groups. acs.org
| Polymer Type | Primary Driving Force | Resulting Structure | Key Influencing Factors |
|---|---|---|---|
| Cationic (e.g., Poly(diallyldimethylammonium chloride)) | Electrostatic Attraction | Surfactant aggregates bound to polymer chain, forming charged or neutral nanoparticles. researchgate.net | Electrolyte concentration, Surfactant/Polymer ratio. researchgate.net |
| Nonionic (e.g., Polyacrylamide, PEO-PPO-PEO Copolymers) | Hydrophobic Interaction | Micelle-like surfactant clusters along the polymer chain ("beadlike structure"). acs.orgmdpi.com | Polymer hydrophobicity, Surfactant concentration. researchgate.netmdpi.com |
Other Industrial Applications as a Surfactant
Detergency Mechanisms and Performance Evaluation on Various Substrates
The fundamental role of this compound in detergency is to facilitate the removal of oily and greasy soils from various surfaces. This process involves several key mechanisms. As an amphiphilic molecule, this compound possesses a hydrophilic sulfate head and a hydrophobic decyl tail. This structure allows it to reduce the surface tension of water and the interfacial tension between the cleaning solution and the soil. scienomics.com
The detergency process can be summarized as follows:
Wetting: The surfactant solution first wets the substrate and the soil, allowing the cleaning agents to penetrate and access the interface between the soil and the surface.
Adsorption: Surfactant molecules adsorb at the oil/water and substrate/water interfaces. The hydrophobic tails orient themselves towards the oily soil and the substrate, while the hydrophilic heads remain in the aqueous phase.
Soil Removal: Through mechanical action and the reduction of interfacial tension, the oily soil is lifted from the surface. The surfactant molecules encapsulate the soil, forming micelles or emulsions where the oil is trapped in the hydrophobic core of the micelle, preventing it from redepositing onto the substrate. scienomics.com
The performance of this compound as a detergent can be evaluated on different substrates. For instance, hydrophilic substrates like cotton are generally easier to clean with anionic surfactants compared to more hydrophobic synthetic fabrics like polyester. ncsu.edu The effectiveness is also influenced by water hardness (presence of Ca²⁺ and Mg²⁺ ions), as these divalent cations can precipitate anionic surfactants, reducing their cleaning power. ncsu.edu The addition of builders or certain salts can mitigate these effects and even boost detergency. ncsu.edu
Applications as a Foaming and Wetting Agent in Commercial Formulations
This compound is utilized in numerous commercial formulations for its excellent foaming and wetting properties. chemimpex.com
As a foaming agent , its primary function is to reduce the surface tension of a liquid, which facilitates the incorporation of air and the formation of bubbles. labinsights.nl The surfactant molecules then stabilize these bubbles by forming a thin film at the air-water interface, which prevents the bubbles from collapsing quickly. labinsights.nl The stability and volume of the foam are critical performance indicators. In many personal care products like shampoos and body washes, a rich and stable foam is desired by consumers as it is often associated with cleaning effectiveness. labinsights.nlindustrialchemicals.gov.au The foaming properties of alkyl sulfates are influenced by the nature of the counterion (e.g., Na⁺, Mg²⁺), with studies on dothis compound showing that different counterions can affect foam stability and surface viscosity. nih.gov
As a wetting agent , this compound enables liquids to spread more easily across a solid surface. By lowering the surface tension of the liquid, it reduces the contact angle between the liquid and the surface, leading to better coverage and penetration. arkema.com This property is crucial in a wide range of applications, from industrial cleaners and agricultural pesticide formulations to textile and paper manufacturing. chemimpex.comarkema.com In cleaning products, effective wetting ensures that the detergent solution can penetrate into fabrics and make complete contact with soils for efficient removal. arkema.com
This compound in Analytical and Separation Sciences
Applications in Capillary Electrophoresis (CE-SDS analogs) for Macromolecule Separation
This compound, as an analog of the more commonly used sodium dothis compound (SDS), plays a vital role in the separation of macromolecules like proteins by capillary electrophoresis (CE). The technique, often referred to as capillary gel electrophoresis (CGE) or capillary sodium dothis compound gel electrophoresis (SDS-CGE), separates proteins primarily based on their molecular size. usp.orgnih.gov
The mechanism involves denaturing the proteins and forming complexes with the anionic surfactant. The hydrophobic tail of this compound binds to the protein's polypeptide backbone, disrupting its secondary and tertiary structures. This binding confers a large negative charge to the protein that is roughly proportional to its mass, effectively masking the protein's intrinsic charge. nih.gov Consequently, all protein-surfactant complexes have a nearly identical charge-to-mass ratio. nih.gov
When an electric field is applied, these negatively charged complexes migrate through a sieving matrix (like a gel or an entangled polymer network) within the capillary. usp.orgtritagene.com Because the charge-to-mass ratio is constant, the separation is based on molecular sieving; smaller complexes navigate the pores of the gel matrix more easily and migrate faster than larger ones. usp.orgcapes.gov.br This allows for the high-resolution separation and accurate molecular weight estimation of proteins. capes.gov.br
Use in Chromatographic Separations (e.g., HPLC, Micellar Electrokinetic Chromatography)
This compound is particularly useful in a specialized mode of capillary electrophoresis known as Micellar Electrokinetic Chromatography (MEKC). MEKC is a hybrid technique that combines principles of electrophoresis and chromatography, enabling the separation of both charged and neutral analytes. wikipedia.orgnih.gov
In MEKC, a surfactant such as this compound is added to the buffer solution at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. nih.govlongdom.org These micelles act as a "pseudo-stationary phase." In a typical setup with a fused-silica capillary under neutral or alkaline conditions, a strong electroosmotic flow (EOF) is generated, which moves the bulk solution towards the cathode. usp.org The anionic this compound micelles, however, have their own electrophoretic mobility directed towards the anode (the opposite direction). usp.orgwikipedia.org The net result is that the micelles move more slowly than the bulk EOF. tritagene.com
Separation occurs based on the differential partitioning of analytes between the aqueous mobile phase and the hydrophobic interior of the micelles. wikipedia.orgbccampus.ca
Neutral analytes separate based on their hydrophobicity. More hydrophobic molecules will spend more time partitioned into the micelle and will therefore travel more slowly, eluting later.
Charged analytes are separated based on a combination of their electrophoretic mobility and their partitioning behavior.
This technique provides high efficiency and is versatile for separating a wide range of small molecules. longdom.org
| Technique | Role of this compound | Separation Principle | Typical Analytes |
|---|---|---|---|
| Capillary Electrophoresis (CE-SDS analog) | Forms negatively charged complexes with proteins. | Molecular sieving based on size. usp.orgnih.gov | Proteins, Macromolecules. capes.gov.br |
| Micellar Electrokinetic Chromatography (MEKC) | Forms a micellar pseudo-stationary phase. wikipedia.orgnih.gov | Differential partitioning of analytes between micelles and aqueous phase. bccampus.ca | Neutral and charged small molecules. longdom.org |
Environmental Chemistry and Ecotoxicological Considerations of Decyl Sulfate
Biodegradation Pathways and Kinetics of Decyl Sulfate (B86663) in Environmental Compartments
The environmental persistence of an organic chemical is largely determined by its susceptibility to microbial degradation. Alkyl sulfates, including decyl sulfate, are generally recognized for their biodegradability in various environmental settings. europa.eusantos.comheraproject.com
This compound is subject to rapid microbial breakdown in both aerobic and anaerobic environments. The entire class of C8-C18 alkyl sulfates is considered to be readily biodegradable under aerobic conditions. europa.eusantos.comewg.org Specific data for C10 alkyl sulfate confirms it is readily biodegradable. nordic-swan-ecolabel.org The degradation process is mediated by a wide variety of naturally occurring bacteria found in soil and water, such as those from the Pseudomonas genus. hibiscuspublisher.commdpi.com In wastewater treatment plants, alkyl sulfates are quantitatively removed, primarily through biodegradation. nih.govoecd.org
The primary mechanism for aerobic degradation is initiated by an enzyme called alkylsulfatase. hibiscuspublisher.commdpi.com This enzyme catalyzes the hydrolytic cleavage of the C-O-S ester bond, splitting the this compound molecule into inorganic sulfate and 1-decanol (B1670082). santos.comethz.ch This initial step removes the surfactant properties of the molecule.
Under anaerobic conditions, such as in buried sediments or sludge digesters, this compound is also biodegradable. ewg.orgoecd.org Studies on sewage sludge have shown that alkyl sulfates are degraded anaerobically, which limits their accumulation in agricultural soils when sludge is used as a fertilizer. oecd.orgindustrialchemicals.gov.au The European Union Ecolabel program also reports that C10-C16 alkyl sulfates are anaerobically degradable. ewg.org Denitrifying bacteria have been shown to be capable of degrading alkyl sulfides under anaerobic conditions, suggesting potential pathways for related sulfate compounds. nih.gov
The biodegradation of this compound proceeds through a well-defined metabolic pathway. Following the initial enzymatic hydrolysis that yields inorganic sulfate and 1-decanol, the subsequent steps involve the oxidation of the alcohol. santos.comethz.chnih.gov
The 1-decanol intermediate is oxidized by an alcohol dehydrogenase to its corresponding aldehyde, decanal. ethz.ch Decanal is then further oxidized by an aldehyde dehydrogenase to form decanoic acid, a ten-carbon fatty acid. ethz.chjeb.co.in This fatty acid then enters the beta-oxidation pathway, a central metabolic process where two-carbon units are sequentially cleaved from the acyl chain. ethz.chjeb.co.in This process continues until the entire alkyl chain is broken down, with the resulting products being completely mineralized to carbon dioxide and water or incorporated into microbial biomass. santos.comnih.gov Because this pathway leads to complete mineralization, the breakdown products of this compound are considered environmentally benign. santos.com
Environmental Fate and Transport of this compound
The movement and distribution of a chemical in the environment are governed by its physical and chemical properties, such as water solubility and its tendency to sorb to solids.
The sorption of this compound to organic carbon in soil and sediment is a key process influencing its environmental concentration and bioavailability. This tendency is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). For sodium this compound, the logarithm of this coefficient (log Koc) has been reported in the range of >2.087 to <2.251. chemos.de This indicates a low to moderate potential for sorption. europa.eu
For comparison, the log Koc for the C12 homolog (sodium dothis compound) is in the range of 2.50 to 2.65. europa.eu Generally, for alkyl sulfates, a low to moderate log Koc value predicts that sorption to sludge, sediments, and soils will be relatively low. europa.eu Due to its high water solubility and relatively low sorption potential, this compound is not expected to significantly adsorb to soil or sediment and will primarily remain in the aqueous phase. santos.com
As an ionic substance, this compound has a high water solubility and a very low vapor pressure, meaning it will not volatilize from water or soil surfaces. santos.comeuropa.eu Its primary environmental compartment is the hydrosphere. nih.gov
Due to its ready biodegradability under both aerobic and anaerobic conditions, this compound is not expected to be persistent in the environment. santos.comoecd.org Studies on the C12 homolog have reported a degradation half-life of just 6 hours in the presence of Pseudomonas aeruginosa bacteria. industrialchemicals.gov.au While a specific half-life for this compound is not cited, its classification as "readily biodegradable" implies a half-life of significantly less than 60 days. santos.com This rapid degradation prevents both long-term persistence and the potential for long-range environmental transport. industrialchemicals.gov.au
Ecotoxicity of this compound to Non-Human Organisms
The toxicity of alkyl sulfates to aquatic organisms is a critical consideration for environmental risk assessment. This toxicity is highly dependent on the length of the alkyl chain. europa.eunih.govcleaninginstitute.org For linear alkyl sulfates, toxicity generally increases with chain length up to C12-C14 and then decreases for longer, less soluble homologs. europa.eunih.gov This pattern places this compound in a range of moderate to high toxicity to aquatic life.
Available data indicate that algae may be less sensitive to alkyl sulfate exposure than fish and invertebrates. europa.eu Chronic toxicity tests on the invertebrate Ceriodaphnia dubia with a range of alkyl sulfates (C12 to C18) showed a parabolic response, with the C14 chain length being the most toxic. nih.gov Data for a C10-16 alkyl sulfate mixture showed moderate acute toxicity to the aquatic invertebrate Daphnia. ewg.org Based on chronic toxicity data for C10 alkyl sulfate, a Predicted No-Effect Concentration (PNEC) for aquatic ecosystems has been established.
Interactive Table: Ecotoxicity of this compound and Related Alkyl Sulfates
| Substance/Chain Length | Test Organism | Endpoint | Value (mg/L) | Reference |
| C10 Alkyl sulfate | Aquatic Ecosystem | PNEC (Chronic) | 0.05 | nordic-swan-ecolabel.org |
| C10-16 Alkyl sulfates | Daphnia (Invertebrate) | Acute Toxicity | Moderate | ewg.org |
| C12 Alkyl sulfate | Ceriodaphnia dubia | 7d-NOEC (Chronic) | >0.045 | nih.gov |
| C14 Alkyl sulfate | Ceriodaphnia dubia | 7d-NOEC (Chronic) | 0.045 | nih.gov |
| C8-12 Alkyl sulfates | Fish & Invertebrates | Short-term Toxicity | Low to Moderate | europa.eu |
| C13-15 Alkyl sulfates | Fish & Invertebrates | Short-term Toxicity | More toxic than C8-12 | europa.eu |
Note: NOEC (No-Observed-Effect Concentration), PNEC (Predicted No-Effect Concentration). The term "Moderate" indicates a potential for harm, though a specific value was not provided in the source.
Impact on Aquatic Microorganisms and Algae
This compound and other alkyl sulfates can impact the growth and physiology of aquatic microorganisms and algae. The toxicity of alkyl sulfates to algae has been observed to range between 1 and 10 mg/L. jocpr.com
Studies on the closely related sodium dothis compound (SDS) provide insights into the potential effects of this compound. For instance, in the marine diatom Phaeodactylum tricornutum, exposure to increasing concentrations of SDS led to a deceleration in the growth rate, particularly at 10 mg L−1. mdpi.com Conversely, while the macroalgae Ulva lactuca initially showed a negative trend at 1 mg L−1 of SDS, its growth was significantly stimulated at higher concentrations of 3 and 10 mg L−1. mdpi.com This stimulation at higher surfactant concentrations has been observed in other species as well and may be attributed to the surfactant serving as a carbon source or increasing membrane permeability to nutrients. mdpi.com
In another study, the green alga Dunaliella tertiolecta exhibited a mean EC50 value of 4.8 mg L-1 when exposed to SDS. nih.govresearchgate.net The toxicity of SDS to the bacterium Vibrio fischeri was even higher, with a mean EC50 of 2.6 mg L-1. nih.govresearchgate.net
The degradation of SDS by soil microorganisms in a lake–terrestrial ecotone under long-term, low-concentration stress was found to range from 11 to 16 mg/kg·d. mdpi.com This suggests that while these compounds can be toxic, microbial communities can adapt to degrade them. However, such long-term exposure can still significantly alter the bacterial community structure and function. mdpi.com
Interactive Table: Ecotoxicological Data for Algae and Microorganisms Exposed to Alkyl Sulfates
| Species | Compound | Exposure Duration | Endpoint | Value (mg/L) | Reference |
| Algae (general) | Alkyl Sulfates | - | Toxicity Range | 1 - 10 | jocpr.com |
| Phaeodactylum tricornutum (Diatom) | Sodium Dothis compound | 48 h | Growth Rate Reduction | 10 | mdpi.com |
| Ulva lactuca (Macroalgae) | Sodium Dothis compound | 48 h | Growth Stimulation | 3 - 10 | mdpi.com |
| Dunaliella tertiolecta (Algae) | Sodium Dothis compound | - | EC50 | 4.8 | nih.govresearchgate.net |
| Vibrio fischeri (Bacteria) | Sodium Dothis compound | - | EC50 | 2.6 | nih.govresearchgate.net |
| Desmodesmus subspicatus (Green Algae) | Sodium Dothis compound | 72 h | EC50 | 53 | sigmaaldrich.com |
| Activated Sludge (Microorganisms) | Sodium Dothis compound | 3 h | EC50 | 130 | sigmaaldrich.com |
Effects on Invertebrate and Vertebrate Aquatic Species (e.g., fish, mollusks)
The impact of alkyl sulfates extends to higher trophic levels, including invertebrates and vertebrates. The toxicity generally increases with the length of the alkyl chain. hibiscuspublisher.com For invertebrates, acute effect concentrations (EC50 values) for sodium dothis compound range from 0.72 to 108 mg/l. oecd.org
Freshwater mollusks have shown particular sensitivity to SDS. researchgate.net In 96-hour acute toxicity tests, the median effective concentrations (EC50) for various mollusk species varied significantly. For example, the EC50 for Leptoxis ampla was determined to be a very low 26 µg/L. researchgate.net
Fish are also susceptible to the toxic effects of alkyl sulfates. Exposure to SDS can lead to morphological changes in the kidney and spleen of fish like the gilthead sea bream (Sparus aurata). fortunejournals.com Furthermore, it can affect the metabolism and swimming capacity of fish such as the common carp (B13450389) (Cyprinus carpio). fortunejournals.com In a study on the planarian Dugesia japonica, the 96-hour LC50 for SDS was found to be 3.20 mg/L, indicating that the toxicity increased with longer exposure times. nih.gov
Chronic exposure to alkyl sulfates can also have significant consequences. For instance, a study on the fathead minnow (Pimephales promelas) exposed to SDS for 42 days showed a No-Observed-Effect Concentration (NOEC) of ≥ 1.36 mg/L for mortality and growth. santos.com
Interactive Table: Ecotoxicological Data for Invertebrates and Vertebrates Exposed to Alkyl Sulfates
| Species | Compound | Exposure Duration | Endpoint | Value (mg/L) | Reference |
| Daphnia magna (Invertebrate) | Sodium Dothis compound | 48 h | EC50 | 7.4 | epa.gov |
| Oncorhynchus mykiss (Rainbow Trout) | Sodium Dothis compound | 96 h | LC50 | >7.4 | epa.gov |
| Leptoxis ampla (Mollusk) | Sodium Dothis compound | 96 h | EC50 | 0.026 | researchgate.net |
| Dugesia japonica (Planarian) | Sodium Dothis compound | 96 h | LC50 | 3.20 | nih.gov |
| Pimephales promelas (Fathead Minnow) | Sodium Dothis compound | 42 d | NOEC | ≥ 1.36 | santos.com |
| Ceriodaphnia dubia (Invertebrate) | C12-C18 Alkyl Sulfates | Chronic | NOEC (C14 most toxic) | 0.045 | oecd.org |
| Corbicula fluminea (Clam) | Sodium Dothis compound | 30 d | NOEC | 0.65 | oecd.org |
Environmental Risk Assessment and Regulatory Frameworks for Alkyl Sulfates (Non-human exposure focus)
Environmental risk assessments for alkyl sulfates consider their high production volume and "down-the-drain" nature, which leads to their presence in wastewater effluent. nih.govresearchgate.net Due to their surfactant properties, they have a tendency to sorb to sediments. nih.govresearchgate.net
Risk assessments often utilize a weight-of-evidence approach, combining monitoring data with toxicological studies. nih.govau.dk One such assessment concluded a low aquatic risk associated with monitored alkyl sulfates, with a mean margin of exposure of approximately 40. nih.gov Another key factor in these assessments is the ready biodegradability of alkyl sulfates, which significantly reduces their environmental concentrations. santos.comepa.govubc.ca
Several regulatory frameworks govern the use and environmental release of surfactants like this compound. In the United States, the Environmental Protection Agency (EPA) regulates surfactants in consumer products, setting limits on their concentration and emissions. finicecleaning.com In Europe, the European Chemicals Agency (ECHA) manages alkyl sulfates under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. finicecleaning.comeuropa.eu These regulations aim to ensure a high level of protection for the environment. europa.eu
The Canadian Environmental Protection Act, 1999 (CEPA) also includes assessments of alkyl sulfates. A screening assessment of the Alkyl Sulfates and α-Olefin Sulfonate Group identified them as having a low-to-moderate potential to cause ecological harm, ultimately concluding a low risk to organisms and the environment. canada.ca
These regulatory frameworks rely on comprehensive data on the environmental fate and effects of these chemicals to establish safe use levels and manage potential risks. heraproject.comindustrialchemicals.gov.au
Analytical Techniques for Characterization and Quantification of Decyl Sulfate
Spectroscopic Methods for Decyl Sulfate (B86663) Analysis
Spectroscopic methods are instrumental in determining the molecular structure and concentration of decyl sulfate. They rely on the interaction of the molecule with electromagnetic radiation.
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation of organic compounds like this compound. jchps.comslideshare.net
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts. For instance, strong absorption bands are expected for the S=O and C-O-S vibrations of the sulfate group. Additionally, characteristic peaks for the C-H stretching and bending vibrations of the decyl alkyl chain would be prominent. mdpi.com Analysis of these bands helps confirm the presence of the sulfate ester and the long hydrocarbon tail. For example, the C-H stretching modes for the alkyl chain typically appear in the 2850-2960 cm⁻¹ region. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insight into the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the different types of protons. The protons on the carbon atom attached to the sulfate group (-CH₂-O-SO₃⁻) would be the most deshielded and appear at the highest chemical shift. The signals for the methylene groups (-CH₂-) of the alkyl chain would appear at intermediate chemical shifts, while the terminal methyl group (-CH₃) would be the most shielded and appear at the lowest chemical shift. researchgate.net
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbon atom bonded to the sulfate group would have a characteristic chemical shift, distinct from the other methylene carbons and the terminal methyl carbon of the decyl chain.
Together, IR and NMR spectroscopy provide a comprehensive picture of the molecular structure of this compound, confirming the connectivity of the atoms and the presence of key functional groups.
| Spectroscopic Technique | Information Provided for this compound | Typical Spectral Regions/Shifts |
| Infrared (IR) | Identification of functional groups. | C-H stretching (alkyl): ~2850-2960 cm⁻¹S=O stretching (sulfate): Strong absorptionsC-O-S stretching (sulfate ester): Characteristic absorptions |
| ¹H NMR | Number and environment of different protons. | -CH₃ (terminal): Lowest chemical shift-CH₂- (alkyl chain): Intermediate shifts-CH₂-O- (next to sulfate): Highest chemical shift |
| ¹³C NMR | Number and environment of different carbon atoms. | C atoms of the decyl chain show distinct signals based on their position relative to the sulfate group. |
Mass Spectrometry (MS) Applications in Identification and Trace Analysis
Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a molecule. It is frequently employed for the identification and trace analysis of surfactants. thermofisher.com When coupled with chromatographic techniques like HPLC (LC-MS), it becomes a powerful tool for analyzing complex mixtures. thermofisher.com
For this compound (C₁₀H₂₁O₄S⁻), mass spectrometry would reveal a molecular ion peak corresponding to its molecular weight. nih.gov High-resolution mass spectrometry can provide the exact mass, which helps in confirming the elemental formula. nih.gov The fragmentation pattern observed in the MS/MS spectrum (tandem mass spectrometry) can provide further structural information, helping to distinguish it from isomers. MS is particularly valuable for trace analysis due to its high sensitivity, allowing for the detection of this compound at very low concentrations in various matrices. thermofisher.com
| Parameter | Value for this compound Anion (C₁₀H₂₁O₄S⁻) | Reference |
| Molecular Formula | C₁₀H₂₁O₄S⁻ | nih.gov |
| Exact Mass | 237.1166 Da | nih.gov |
| Monoisotopic Mass | 237.11605532 Da | nih.gov |
UV-Vis Spectrophotometric Methods, including Ion-Pair Extraction Techniques
Direct UV-Vis spectrophotometry is generally not suitable for the quantification of simple alkyl sulfates like this compound because they lack a significant chromophore—a part of the molecule that absorbs light in the UV-Vis region. thermofisher.comthermofisher.com However, indirect spectrophotometric methods can be employed. amazonaws.com
One common approach is ion-pair extraction . semnan.ac.ir This method involves forming an ion pair between the anionic this compound and a large, colored cationic dye (e.g., methylene blue). amazonaws.comresearchgate.net This newly formed ion-pair complex is soluble in an organic solvent and can be extracted from the aqueous phase. The intensity of the color in the organic phase, which is proportional to the concentration of the this compound, is then measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the dye. semnan.ac.irresearchgate.net This technique is simple, rapid, and can be used for routine analysis. semnan.ac.ir The precision of such methods can be high, with relative standard deviations often being low. semnan.ac.ir
Chromatographic Separation and Detection Methods
Chromatography is the cornerstone for the separation and analysis of surfactants from complex matrices. thermofisher.com These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for surfactant analysis. thermofisher.com The separation of alkyl sulfates like this compound is often achieved using reversed-phase columns where the stationary phase is nonpolar. sielc.com
Due to the lack of a strong UV chromophore in this compound, several alternative detection modes are employed: thermofisher.comthermofisher.com
Evaporative Light Scattering Detection (ELSD): A universal detector that can detect any non-volatile analyte. thermofisher.comsielc.com
Charged Aerosol Detection (CAD): Another universal detector that provides a consistent response for non-volatile and many semi-volatile compounds, making it ideal for surfactant analysis. thermofisher.comsielc.com
Mass Spectrometry (MS): Coupling HPLC with MS (HPLC-MS) offers high sensitivity and selectivity, allowing for both quantification and structural confirmation. thermofisher.comsielc.com
Suppressed Conductivity Detection: This is a sensitive and selective method for ionic species like this compound. It is often used in the context of ion chromatography. thermofisher.comnih.gov
Ion-pair chromatography is a specific HPLC technique well-suited for separating ionic compounds like this compound. nih.govchromatographyonline.com In this method, an ion-pairing reagent (a large ionic molecule with a charge opposite to the analyte) is added to the mobile phase. This reagent forms a neutral ion pair with the this compound, which can then be retained and separated on a standard reversed-phase column. thermofisher.com
| HPLC Detection Mode | Principle | Applicability to this compound |
| UV-Vis | Measures absorbance of light by chromophores. | Limited; indirect methods may be used. thermofisher.com |
| ELSD/CAD | Universal detection of non-volatile analytes. | Excellent; does not require a chromophore. thermofisher.comthermofisher.com |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio. | High sensitivity and selectivity; provides structural information. thermofisher.com |
| Conductivity | Measures the electrical conductivity of the eluent. | Excellent for ionic species after suppression. thermofisher.comnih.gov |
Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)
Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field inside a narrow capillary. labcompare.comusp.org As an anionic compound, this compound can be separated and quantified by CE. This technique offers high resolution, speed, and requires only small sample volumes. labcompare.com
Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography. wikipedia.orglongdom.org It is a mode of CE where surfactants are added to the buffer at a concentration above their critical micelle concentration (CMC) to form micelles. scispace.comnih.gov While MEKC is primarily used to separate neutral compounds by partitioning them between the aqueous buffer and the micelles, the principles are directly related to this compound, which itself is a micelle-forming surfactant. wikipedia.org In MEKC systems, sodium dothis compound (SDS), a close homolog of this compound, is the most commonly used surfactant to form the pseudo-stationary phase. wikipedia.orgscispace.comnih.gov The separation mechanism in MEKC relies on the differential partitioning of analytes between the mobile aqueous phase and the micellar pseudo-stationary phase. nih.gov
Gas Chromatography (GC) for Volatile Derivatives of this compound
Direct analysis of this compound by gas chromatography (GC) is impractical due to its low volatility and thermal instability. Therefore, a crucial prerequisite for GC analysis is the conversion of the non-volatile this compound into a more volatile and thermally stable derivative. This chemical modification, known as derivatization, targets the polar sulfate group, enabling the compound to be vaporized without decomposition and separated on a GC column.
The derivatization process for alkyl sulfates like this compound typically involves a deconjugation or cleavage step to remove the sulfate group, followed by derivatization of the resulting decyl alcohol. Common derivatization techniques include silylation and acylation. nih.govnih.gov
Silylation: This is a widely used derivatization method where an active hydrogen in the hydroxyl group of the decyl alcohol is replaced by a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are employed for this reaction. The resulting TMS ether of decanol is significantly more volatile and less polar, making it suitable for GC analysis. nih.gov The reaction parameters, including temperature and time, must be optimized to ensure the derivatization goes to completion.
Acylation: This technique involves the conversion of the decyl alcohol into an ester, for example, a trifluoroacetyl (TFA) ester. nih.govresearchgate.net Acylation reagents, such as trifluoroacetic anhydride, react with the hydroxyl group to form a stable and volatile derivative. Acylation can improve the stability of the analyte and enhance its response with certain detectors. gcms.cz
Following derivatization, the volatile derivative is introduced into the gas chromatograph, where it is separated from other components in the sample matrix based on its boiling point and interaction with the stationary phase of the GC column. Detection is commonly achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides the added advantage of structural confirmation of the derivative through its mass spectrum. nih.govresearchgate.net
Table 1: Common Derivatization Strategies for GC Analysis of Alkyl Sulfates
| Derivatization Strategy | Reagent Example | Resulting Derivative | Key Advantages |
| Silylation | BSTFA + TMCS | Trimethylsilyl (TMS) ether | Widely applicable, produces volatile and stable derivatives. |
| Acylation | Trifluoroacetic Anhydride | Trifluoroacetyl (TFA) ester | Improves stability, can enhance detector response. nih.govgcms.cz |
Electrochemical and Titrimetric Approaches for this compound Characterization
Electrochemical and titrimetric methods offer valuable alternatives for the analysis of this compound, particularly for determining its aggregation behavior in solution.
Conductometric and Potentiometric Titrations for Critical Micelle Concentration Determination
The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which surfactant monomers begin to aggregate into micelles. ijaresm.com Both conductometric and potentiometric titrations are powerful techniques for determining the CMC of ionic surfactants like this compound.
Conductometric Titration: This method is based on the change in the electrical conductivity of a surfactant solution as its concentration increases. scribd.comscribd.com Below the CMC, this compound exists as individual ions (this compound anions and their counter-ions, e.g., sodium), and the conductivity increases linearly with concentration. Once the CMC is reached and micelles form, the mobility of the charge carriers changes. The newly formed micelles are larger and have a lower mobility than the individual surfactant ions, and they also bind a fraction of the counter-ions. This leads to a distinct change in the slope of the conductivity versus concentration plot. asianpubs.org The intersection of the two linear portions of the graph, below and above the CMC, indicates the critical micelle concentration. scribd.com
Potentiometric Titration: This technique involves monitoring the potential of an ion-selective electrode (ISE) that is sensitive to either the surfactant ion or a titrant ion during a titration. For anionic surfactants like this compound, a common approach is to titrate the sample with a cationic surfactant, such as Hyamine 1622. dwyeromega.com The potential is measured as a function of the titrant volume. A sharp change, or inflection point, in the potential curve indicates the endpoint of the titration, which can be related to the concentration of the this compound. azom.comrsc.org When used for CMC determination, the activity of the free surfactant monomers is monitored as the total surfactant concentration is increased. The potential of a surfactant-selective electrode changes linearly with the logarithm of the monomer concentration until the CMC is reached. Above the CMC, the monomer concentration remains relatively constant, leading to a plateau or a change in the slope of the potential versus log(concentration) plot. researchgate.net
Table 2: Comparison of Titrimetric Methods for CMC Determination
| Method | Principle | Measurement | Indication of CMC |
| Conductometric Titration | Change in electrical conductivity upon micelle formation. scribd.com | Conductivity vs. Surfactant Concentration | Break point in the plot. asianpubs.org |
| Potentiometric Titration | Change in electrode potential in response to monomer activity. researchgate.net | Potential vs. Log(Surfactant Concentration) | Break or plateau in the plot. researchgate.net |
Applications of Surfactant-Selective Electrodes in this compound Analysis
Surfactant-selective electrodes (SSEs) are a type of ion-selective electrode specifically designed to respond to the activity of surfactant ions in a solution. dwyeromega.com These electrodes are particularly useful for the direct potentiometric determination of this compound concentration and for monitoring its behavior in various systems. acs.org
The most common type of SSE for anionic surfactants is the PVC liquid membrane electrode. rsc.org The membrane is composed of a polyvinyl chloride (PVC) matrix, a plasticizer, and an ionophore or ion-exchanger that selectively interacts with the this compound anion. researchgate.net This interaction at the membrane-solution interface generates an electrical potential that is proportional to the logarithm of the activity of the free this compound ions in the sample solution. azom.com
Applications of surfactant-selective electrodes in this compound analysis include:
Direct concentration measurement: By calibrating the electrode with standard solutions of this compound, the concentration in unknown samples can be determined. ntsensors.comato.com
Potentiometric titrations: As endpoint indicators in titrations with a cationic surfactant, providing a sharp and clear endpoint. dwyeromega.comazom.com
Determination of CMC: By measuring the monomer activity as a function of total concentration. researchgate.net
Studying surfactant-polymer and surfactant-protein interactions: By monitoring the change in free surfactant monomer concentration as it binds to polymers or proteins. researchgate.net
The performance of these electrodes can be influenced by factors such as pH and the presence of interfering ions. dwyeromega.comato.com The operational lifetime of the electrode is also a consideration in routine laboratory use. dwyeromega.com
Advanced Sample Preparation Strategies for Diverse Matrices
The accurate quantification of this compound in complex matrices such as environmental samples (water, soil) or consumer products requires effective sample preparation to isolate the analyte from interfering substances and to preconcentrate it to a level suitable for instrumental analysis. researchgate.netnih.gov
Liquid-Liquid Extraction (LLE): LLE is a conventional method for extracting surfactants from aqueous samples. nih.gov It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. For anionic surfactants like this compound, an ion-pairing agent, such as methylene blue, is often added to form a complex that is more readily extracted into an organic solvent like chloroform or a mixture of methyl isobutyl ketone (MIBK) and 1,2-dichloroethane (DCE). mdpi.comnih.gov The choice of solvent is critical for achieving high extraction efficiency. nih.gov
Solid-Phase Extraction (SPE): SPE has become a predominant method for the extraction of surfactants from environmental samples due to its efficiency, reduced solvent consumption, and potential for automation. nih.govnih.gov The process involves passing the sample through a solid sorbent material packed in a cartridge or disk. The this compound is retained on the sorbent while the matrix components pass through. Subsequently, the analyte is eluted from the sorbent with a small volume of a suitable solvent. researchgate.net A variety of sorbents can be used, including reversed-phase materials like C18 for aqueous samples and ion-exchange materials for selective isolation. nih.gov
Accelerated Solvent Extraction (ASE) / Pressurized Fluid Extraction (PFE): For solid or semi-solid matrices like soil, sediment, or sludge, ASE (also known as PFE) is an efficient extraction technique. nih.govresearchgate.net This method uses conventional solvents at elevated temperatures and pressures to increase the efficiency and speed of the extraction process. The high temperature increases the solubility and diffusion rate of the analyte, while the high pressure keeps the solvent in its liquid state, allowing for rapid extraction. researchgate.net
Matrix Solid-Phase Dispersion (MSPD): MSPD is a sample preparation technique that combines extraction and clean-up into a single step, particularly useful for complex solid and semi-solid samples. researchgate.net The sample is blended with a solid sorbent (e.g., C18-bonded silica), and this mixture is then packed into a column. The this compound can be selectively eluted from the matrix-sorbent blend using an appropriate solvent or series of solvents. researchgate.net
Table 3: Overview of Sample Preparation Techniques for this compound
| Technique | Principle | Typical Matrices | Advantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. nih.gov | Water, wastewater. mdpi.com | Simple, well-established. |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. researchgate.net | Water, wastewater, biological fluids. nih.gov | High preconcentration factor, low solvent usage, automation potential. researchgate.net |
| Accelerated Solvent Extraction (ASE/PFE) | Extraction with solvents at elevated temperature and pressure. researchgate.net | Soil, sediment, sludge. nih.gov | Fast, efficient, reduced solvent consumption compared to traditional methods. researchgate.net |
| Matrix Solid-Phase Dispersion (MSPD) | Blending of sample with a solid sorbent followed by elution. researchgate.net | Tissues, food, soil. | Integrates extraction and cleanup, handles complex samples. researchgate.net |
Computational Chemistry and Theoretical Modeling of Decyl Sulfate Systems
Quantum Chemical Calculations of Decyl Sulfate (B86663) Molecular Structure and Properties
There is a lack of specific studies on the quantum chemical calculations of decyl sulfate's molecular structure and properties.
Electronic Structure and Reactivity Descriptors
No specific data on the electronic structure and reactivity descriptors for this compound were found.
Conformational Analysis and Energetics of this compound
No specific data on the conformational analysis and energetics of this compound were found.
Molecular Dynamics Simulations of this compound Aggregation and Interfacial Phenomena
While general theoretical models for the CMC of sodium this compound exist, detailed molecular dynamics simulations comparable to those for dothis compound are not available. uwa.edu.au
Simulation of Micelle Formation and Structural Dynamics of this compound Aggregates
No specific simulation data on the micelle formation and structural dynamics of this compound aggregates were found.
Adsorption Behavior at Solid-Liquid and Liquid-Fluid Interfaces
No specific simulation data on the adsorption behavior of this compound at solid-liquid and liquid-fluid interfaces were found.
Interaction with Polymeric Systems and Nanoparticles
No specific simulation data on the interaction of this compound with polymeric systems and nanoparticles were found.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for this compound and its Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based descriptors of a chemical with its biological activity or physicochemical properties, respectively. For this compound and its analogues, these models are instrumental in predicting their behavior as surfactants and their potential environmental impact without the need for extensive experimental testing.
Prediction of Surfactant Properties (e.g., CMC, surface tension)
The performance of a surfactant is defined by key properties such as its Critical Micelle Concentration (CMC) and the surface tension at the CMC. QSPR models are frequently developed to predict these properties for anionic surfactants, including alkyl sulfates like this compound. These models typically use a variety of molecular descriptors that quantify different aspects of the molecule's structure.
A common approach involves using a dataset of known surfactants to build a correlative model. For instance, a study involving 60 sulfate and sulfonate surfactants was used to develop a QSPR model for predicting CMC. scienomics.com The process involves optimizing the geometry of the surfactant molecules and calculating various molecular descriptors. A genetic algorithm-based search can then be employed to identify the best-performing models. scienomics.com
Key molecular descriptors that are often found to be significant in predicting the CMC of anionic surfactants include:
Topological descriptors: These describe the shape and connectivity of the molecule.
Van der Waals volume-based descriptors: These relate to the size and bulk of the molecule. scienomics.com
For linear alkyl sulfates like this compound, a well-established relationship exists between the alkyl chain length and the CMC. The logarithm of the CMC is linearly dependent on the number of carbon atoms in the alkyl chain. This relationship can be expressed by the following general equation:
log(CMC) = A - B * Nc
Where:
A and B are constants for a homologous series of surfactants.
Nc is the number of carbon atoms in the alkyl chain.
This linear relationship arises from the hydrophobic effect; as the alkyl chain length increases, the surfactant becomes more hydrophobic, leading to a greater tendency to form micelles at lower concentrations.
Below is an interactive data table illustrating the relationship between alkyl chain length and the experimental CMC for a series of sodium alkyl sulfates, which would include this compound (C10).
| Compound Name | Alkyl Chain Length (Nc) | Experimental CMC (mM) | log(CMC) |
|---|---|---|---|
| Sodium Octyl Sulfate | 8 | 130 | 2.11 |
| Sodium this compound | 10 | 33 | 1.52 |
| Sodium Dothis compound | 12 | 8.3 | 0.92 |
| Sodium Tetrathis compound | 14 | 2.1 | 0.32 |
Environmental Fate and Ecotoxicity Prediction (non-human)
QSAR models are crucial for assessing the environmental risk of surfactants by predicting their environmental fate and ecotoxicity. For this compound and other alkyl sulfates, the primary mode of toxic action in aquatic organisms is often non-polar narcosis, which can be correlated with the hydrophobicity of the molecule.
The logarithm of the octanol-water partition coefficient (log P) is a commonly used descriptor in QSARs for predicting the aquatic toxicity of surfactants. researchgate.net For anionic surfactants like this compound, a general trend is observed where toxicity increases with increasing alkyl chain length due to enhanced bioavailability and membrane partitioning. jocpr.com
QSAR equations for the aquatic toxicity of alkyl sulfates often take the following form:
log(1/EC50) = a * log(P) + b
Where:
EC50 is the effective concentration that causes a 50% response in the test population.
a and b are constants derived from regression analysis of experimental data.
While a specific, validated QSAR equation for the ecotoxicity of this compound is not prominently available, the general principles for alkyl sulfates apply. The toxicity of this compound to aquatic organisms can be expected to be intermediate to that of sodium octyl sulfate (less toxic) and sodium dothis compound (more toxic).
The environmental fate of this compound, particularly its biodegradability, is another critical aspect. Alkyl sulfates are generally known to be readily biodegradable. santos.com Predictive models for environmental fate incorporate factors such as the chemical structure and physicochemical properties to estimate persistence, bioaccumulation, and mobility. For this compound, its linear alkyl chain facilitates rapid primary and ultimate biodegradation by microorganisms in wastewater treatment plants and the environment. santos.com
The following interactive table provides representative acute aquatic toxicity data (LC50 for fish) for a homologous series of sodium alkyl sulfates, which helps in contextualizing the predicted toxicity of sodium this compound.
| Compound Name | Alkyl Chain Length (Nc) | log P (calculated) | 96-h LC50 (Fish, mg/L) |
|---|---|---|---|
| Sodium Octyl Sulfate | 8 | ~2.5 | >100 |
| Sodium this compound | 10 | ~3.5 | 10-100 |
| Sodium Dothis compound | 12 | ~4.5 | 1-10 |
| Sodium Tetrathis compound | 14 | ~5.5 | 0.1-1 |
Emerging Research Directions and Future Challenges for Decyl Sulfate Chemistry
Development of Novel Decyl Sulfate (B86663) Derivatives with Tailored Functionalities
The development of new decyl sulfate derivatives is a burgeoning area of research focused on creating molecules with specific, enhanced properties. While much of the existing literature centers on the well-known sodium dothis compound (SDS), the principles and findings can often be extrapolated to this compound, which differs by only two carbons in its alkyl chain.
Researchers are exploring the synthesis of novel surfactants derived from this compound to achieve a variety of functionalities. For instance, the creation of multifunctional surfactants that combine foaming, corrosion inhibition, and other properties into a single molecule is an active area of investigation. One study reported on a dual-function agent combining lauryl amidopropyl betaine (B1666868) and sodium dothis compound, which demonstrated strong stability and salt resistance, making it suitable for applications in natural gas wells. researchgate.net
Another approach involves the modification of the head group of the surfactant. For example, sodium lauroyl glutamate (B1630785) (SLG) and sodium lauroyl sarcosinate (Sarkosyl), which share the same aliphatic chain as SDS but have different charged groups, are used in molecular biology research for their unique protein solubilization properties. nih.gov The larger head group of SLG, for instance, may influence its binding properties due to steric hindrance. nih.gov The synthesis of bolaform surfactants, which have a hydrophilic group at each end of a hydrophobic chain, and their mixtures with conventional surfactants like SDS, are also being investigated for their unique self-aggregation properties, forming micelles and vesicles with potential applications. researchgate.net
The development of these tailored derivatives often involves green chemistry principles, aiming for milder reaction conditions and the use of environmentally benign solvents like water. tandfonline.comresearchgate.net The synthesis of a novel hydrate (B1144303) form of SDS discovered through the use of organic solvents highlights the potential for discovering new crystalline structures with unique properties. acs.org
Future research in this area will likely focus on creating even more sophisticated derivatives with highly specific functionalities for targeted applications in medicine, materials science, and environmental remediation.
Integration of this compound in Advanced Functional Materials and Nanotechnology
This compound and its longer-chain homolog, sodium dothis compound (SDS), are playing an increasingly important role in the development of advanced functional materials and nanotechnology. Their surfactant properties are leveraged to create, stabilize, and modify a wide range of nanoscale materials.
One significant application is in the synthesis and dispersion of nanoparticles. For instance, SDS has been used in the green synthesis of silver nanoparticles, where it influences the development and texture of the nanoparticles. acs.org It has also been employed in the preparation of branched microfibers of sodium dothis compound/Ag nanoparticles using a nanosecond laser. aip.org The ability of surfactants to modify the surface chemistry of nanomaterials is crucial for tailoring their size, shape, and properties. mdpi.com For example, a mixture of cationic and anionic surfactants, including SDS, has been shown to significantly modify the shape and size of ZnO particles. mdpi.com
In the realm of functional materials, this compound-related compounds are being integrated into hydrogels, emulsions, and other complex systems. The interaction between SDS and gelatin, for example, can be tailored to control the rheological properties of high-strength hydrogels, which has implications for their processability and functionality in applications like tissue engineering. nih.gov Dothis compound-doped polypyrrole derivatives have been developed as light-responsive liquid marble stabilizers. researchgate.net Furthermore, the use of SDS in the electrospinning of gelatin emulsions can lead to the production of core-shell nanofibers, which have potential applications in areas like food packaging and drug delivery. researchgate.net
The integration of this compound in advanced materials also extends to enhancing the performance of existing technologies. For example, the modification of partially hydrophobic SiO2 nanoparticles with sodium dothis compound has been shown to increase foam stability, which is relevant in enhanced oil recovery. thescipub.com
Future challenges in this field include achieving precise control over the morphology and properties of nanomaterials by fine-tuning surfactant interactions. There is also a need to explore the long-term stability and biocompatibility of these surfactant-modified materials for biomedical applications.
Sustainable Synthesis and Bioremediation Strategies for this compound and Related Compounds
The widespread use of this compound and its homologs necessitates the development of sustainable synthesis methods and effective bioremediation strategies to mitigate their environmental impact.
Sustainable Synthesis:
Green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives. Research has focused on developing mild and efficient synthetic methods that utilize environmentally friendly solvents like water and operate at ambient temperatures. tandfonline.comresearchgate.net Micellar catalysis, using surfactants like SDS, has been explored for the synthesis of polyesters in aqueous systems, demonstrating the potential for green polymer production. ufms.br The use of SDS as a catalyst in water for the synthesis of quinoxaline (B1680401) derivatives highlights a greener approach to producing these biologically important compounds. tandfonline.comresearchgate.net
Bioremediation:
Due to their potential toxicity to aquatic organisms, the removal of alkyl sulfates like this compound from the environment is crucial. hibiscuspublisher.com Bioremediation, which utilizes microorganisms to break down pollutants, is considered a cost-effective and environmentally friendly approach. hibiscuspublisher.com
Several studies have identified bacteria capable of degrading sodium dothis compound. Pseudomonas species are frequently cited as efficient degraders. hibiscuspublisher.comcore.ac.uk For example, Pseudomonas aeruginosa isolated from detergent-contaminated soil was found to degrade 96% of SDS within 48 hours. nih.gov The metabolic pathway of SDS degradation often involves the enzyme alkyl sulfatase, which hydrolyzes the sulfate ester bond. hibiscuspublisher.comnih.gov
Research has also explored the biodegradation of these surfactants under various environmental conditions. For instance, a Pseudomonas strain isolated from Antarctic soil demonstrated optimal growth and SDS degradation at a low temperature of 10°C, suggesting its potential for bioremediation in polar regions. core.ac.uk
Future research in this area should focus on several key aspects. There is a need for a deeper understanding of the mechanisms of microbial degradation, the kinetics of the process, and the fate and toxicity of any resulting metabolites. hibiscuspublisher.com Comparative degradation studies between different chain-length homologs could establish important structure-activity relationships. vulcanchem.com Furthermore, scaling up these bioremediation strategies for real-world applications in contaminated water bodies and soils remains a significant challenge. hibiscuspublisher.com
| Microorganism | Degradation Efficiency | Conditions | Reference |
| Pseudomonas aeruginosa MTCC 10311 | 96% of SDS in 48 hours | Detergent contaminated soil | nih.gov |
| Pseudomonas sp. strain DRY15 | ~90% of 2 g/l SDS in 8 days | Optimal growth at 10°C | core.ac.uk |
| Pseudomonas aeruginosa | 84% of SDS in 4 days | Car wash wastewater | nih.gov |
Interdisciplinary Research Directions in this compound Applications
The unique properties of this compound and its analogs are fostering a wide range of interdisciplinary research, bridging chemistry with fields like biology, materials science, and environmental engineering.
In molecular biology , anionic detergents like sodium dothis compound (SDS) are indispensable reagents for cell lysis, electrophoresis, and protein solubilization. nih.gov The subtle differences in the head groups of SDS analogs like sodium lauroyl glutamate (SLG) and sodium lauroyl sarcosinate (Sarkosyl) lead to different interactions with proteins, which is crucial for the characterization of protein fibrils in neuropathological research. nih.gov
In materials science and engineering , this compound-related surfactants are being used to create novel materials with tailored properties. For example, the interaction of SDS with polymers like gelatin is being studied to control the rheological properties of hydrogels for applications in tissue engineering and drug delivery. nih.gov The ability of SDS to stabilize nanoparticles is being exploited in the development of advanced composites and coatings. aip.orgthescipub.com
In the field of environmental engineering , this compound is relevant to both pollution and remediation. Its use in products contributes to its presence in wastewater, necessitating research into its environmental fate and removal. industrialchemicals.gov.au On the other hand, its surfactant properties are being harnessed for applications like carbon sequestration, where it can influence the properties of cemented paste backfill with CO2 injection. frontiersin.org Interdisciplinary research is also exploring the use of biopolymers as carrier phases for natural radioisotopes, a field that intersects with the study of dothis compound. bco-dmo.org
The development of advanced analytical techniques is another area of interdisciplinary focus. Understanding the complex interactions between surfactants and other molecules, such as proteins or polymers, requires a combination of experimental methods like spectroscopy, calorimetry, and microscopy, along with computational modeling. acs.org
Future interdisciplinary research will likely lead to the development of even more sophisticated applications for this compound and its derivatives. For example, combining knowledge from chemistry, biology, and engineering could lead to the design of smart drug delivery systems that release their payload in response to specific biological cues.
Identification of Research Gaps and Future Perspectives in this compound Studies
Despite the extensive research on this compound and its longer-chain homolog, sodium dothis compound (SDS), several research gaps and promising future perspectives remain.
Research Gaps:
Structure-Activity Relationships: While much is known about SDS, there is a need for more comparative studies on the effects of alkyl chain length. A systematic investigation into how properties change from, for example, octyl sulfate to dothis compound, would provide valuable structure-activity relationships. vulcanchem.com
Metabolic Pathways and Metabolite Toxicity: In the context of bioremediation, while several SDS-degrading microorganisms have been identified, the detailed metabolic pathways and the potential toxicity of the resulting degradation products are not fully understood. hibiscuspublisher.com
Kinetics of Surfactant-Protein Interactions: While the equilibrium properties of protein-surfactant systems are well-studied, the kinetic aspects of these interactions are less explored. acs.org A deeper understanding of the dynamics of protein unfolding and refolding in the presence of surfactants is needed.
Behavior in Complex Systems: Most studies focus on relatively simple systems. There is a need for more research on the behavior of this compound and its derivatives in more complex, real-world environments, such as in the presence of multiple other surfactants, polymers, and salts.
Long-Term Environmental Fate: While the biodegradability of this compound is established, its long-term fate in different environmental compartments, such as soil and sediment, and the potential for the formation of persistent transformation products require further investigation. rsc.org
Future Perspectives:
Designer Surfactants: The future will likely see the development of "designer" this compound derivatives with highly specific and tailored functionalities for targeted applications, such as in personalized medicine or advanced materials. escholarship.org
Sustainable and Bio-based Alternatives: There is a growing interest in developing surfactants from renewable resources. Future research could focus on creating bio-based analogs of this compound with improved environmental profiles.
Advanced Modeling and Simulation: Computational methods like molecular dynamics will play an increasingly important role in understanding the behavior of this compound at the molecular level, aiding in the design of new materials and processes. acs.org
Integration into Circular Economy Models: Research into the recycling and reuse of this compound from waste streams could contribute to a more circular economy for chemical products.
High-Throughput Screening: The development of high-throughput screening methods could accelerate the discovery of new this compound derivatives with desired properties and the identification of more efficient microbial strains for bioremediation.
Addressing these research gaps and pursuing these future perspectives will be crucial for unlocking the full potential of this compound chemistry in a scientifically advanced and environmentally responsible manner.
Q & A
Q. What are the standard methods for synthesizing and characterizing sodium decyl sulfate in laboratory settings?
Sodium this compound is synthesized via sulfation of decanol using sulfur trioxide (SO₃), followed by neutralization with sodium hydroxide . Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) to confirm alkyl chain integrity and sulfate group placement.
- High-Performance Liquid Chromatography (HPLC) to assess purity (>98% for most research applications).
- Critical Micelle Concentration (CMC) determination via surface tension or conductivity measurements to validate surfactant behavior .
Q. What are the primary applications of sodium this compound in experimental systems?
Its surfactant properties make it suitable for:
- Protein solubilization : Used in cell lysis buffers at concentrations below CMC to minimize denaturation .
- Emulsion stabilization : Optimized at 0.1–1.0% (w/v) for nanoparticle synthesis .
- Membrane mimetics : Shorter chain length (vs. SDS) reduces interference in lipid bilayer studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
Example: Studies on 10-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl hydrogen sulfate report varying antioxidant efficacy. To address this:
- Control redox environments : Use standardized assays (e.g., DPPH radical scavenging) with matched pH and temperature conditions .
- Validate purity : Impurities from incomplete sulfation (e.g., residual decanol) may skew results; employ GC-MS for trace analysis .
- Compare homologs : Benchmark against dodecyl/tetradecyl analogs to isolate chain-length effects .
Q. What advanced techniques are recommended for probing this compound interactions with biomolecules?
- Circular Dichroism (CD) Spectroscopy : Monitor conformational changes in peptides/proteins (e.g., helical induction in apolipoproteins) .
- 2D NMR (NOESY/TOCSY) : Map binding sites by observing nuclear Overhauser effects between alkyl chains and biomolecular residues .
- Molecular Dynamics Simulations : Model micelle formation and lipid bilayer perturbations using force fields like CHARMM36 .
Q. How does sodium this compound compare to other alkyl sulfates in modulating experimental outcomes?
- CMC differences : this compound (CMC ≈ 8–10 mM) vs. SDS (CMC ≈ 8 mM) vs. tetrathis compound (CMC ≈ 2 mM) . Lower CMC analogs may introduce artifacts in prolonged assays.
- Biological compatibility : this compound’s shorter chain reduces cytotoxicity in cell-based studies compared to SDS .
- Patent vs. lab-grade formulations : Industrial formulations (e.g., fire-fighting foams) often contain co-surfactants (e.g., cocamidopropyl betaine), complicating reproducibility; always verify purity .
Methodological Recommendations
Q. How should researchers design experiments to evaluate this compound’s role in drug delivery systems?
- Solubility enhancement : Screen drug-decyl sulfate ratios (1:1 to 1:5) via phase solubility diagrams.
- Stability testing : Monitor drug degradation under accelerated conditions (40°C/75% RH) with/without surfactant .
- In vitro release : Use dialysis membranes (MWCO 12–14 kDa) to simulate physiological release kinetics .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- SO₃ gas flow control : Maintain 0.5–1.0 L/min during sulfation to ensure complete reaction .
- Neutralization pH : Target pH 7.0–7.5 to avoid sodium bicarbonate contamination.
- Lyophilization : Store as lyophilized powder to prevent hydrolysis .
Key Citations
- Structural Analysis : Rozek et al. (1995) demonstrated sodium this compound’s utility in stabilizing amphipathic helices via CD/NMR .
- Synthetic Optimization : PubChem protocols emphasize SO₃ gas flow and neutralization pH for reproducibility .
- Biological Activity : Derivatives like 10-(4,5-Dimethoxy...) show ROS scavenging at IC50 ≈ 15 µM in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
